8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a]benzimidazol-3(4H)-one
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Overview
Description
8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one is a complex organic compound with a unique structure that combines elements of pyrazine, benzimidazole, and methoxyethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-methoxyethylamine: A simpler compound with a similar side chain but lacking the complex ring structure.
Benzimidazole derivatives: Compounds with a similar core structure but different functional groups.
Pyrazine derivatives: Compounds with a similar ring structure but different side chains.
Uniqueness
What sets 8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one apart is its combination of these structural elements, which may confer unique properties such as enhanced reactivity, stability, or biological activity .
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
8-amino-2-(2-methoxyethyl)-1,4-dihydropyrazino[1,2-a]benzimidazol-3-one |
InChI |
InChI=1S/C13H16N4O2/c1-19-5-4-16-7-12-15-10-6-9(14)2-3-11(10)17(12)8-13(16)18/h2-3,6H,4-5,7-8,14H2,1H3 |
InChI Key |
ZQUOYZIUJRVRJM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC2=NC3=C(N2CC1=O)C=CC(=C3)N |
Origin of Product |
United States |
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